molecular formula C5H3Cl3S B13592190 3,5-Dichloro-2-(chloromethyl)thiophene

3,5-Dichloro-2-(chloromethyl)thiophene

Cat. No.: B13592190
M. Wt: 201.5 g/mol
InChI Key: QKPZXLWXNPOAOG-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-(chloromethyl)thiophene is a chemical compound with the molecular formula C5H3Cl3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of three chlorine atoms and a chloromethyl group attached to the thiophene ring. It is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-(chloromethyl)thiophene typically involves the chlorination of 2-methylthiophene. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and ensuring the proper handling of chlorine gas due to its hazardous nature .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are also implemented to handle the toxic and corrosive nature of chlorine gas .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-(chloromethyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution: Formation of various substituted thiophenes.

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

Scientific Research Applications

3,5-Dichloro-2-(chloromethyl)thiophene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-(chloromethyl)thiophene involves its interaction with various molecular targets. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The thiophene ring can participate in aromatic substitution reactions, affecting the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichloro-3-(chloromethyl)thiophene
  • 3,4-Dichlorothiophene
  • 2-Chloro-3-(chloromethyl)thiophene

Uniqueness

Compared to similar compounds, it offers distinct properties that make it valuable in specific synthetic and industrial processes .

Properties

Molecular Formula

C5H3Cl3S

Molecular Weight

201.5 g/mol

IUPAC Name

3,5-dichloro-2-(chloromethyl)thiophene

InChI

InChI=1S/C5H3Cl3S/c6-2-4-3(7)1-5(8)9-4/h1H,2H2

InChI Key

QKPZXLWXNPOAOG-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1Cl)CCl)Cl

Origin of Product

United States

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